3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
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Overview
Description
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from 2,2,6,6-tetramethylpiperidine. This involves the use of catalysts and solvents under controlled temperature and pressure conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the piperidine derivative.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under acidic conditions to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex piperidine derivatives.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active piperidine compounds.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another piperidine derivative with similar structural features.
Uniqueness
Structural Features: The presence of both the cyclohexyl and piperidine moieties makes it unique.
Applications: Its diverse applications in various fields highlight its versatility compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O.ClH/c1-17(2)12-15(13-18(3,4)20-17)19-16(21)11-10-14-8-6-5-7-9-14;/h14-15,20H,5-13H2,1-4H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLASWXKEGOBPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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